molecular formula C18H18BrN5O4S B1252856 1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea

1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea

Cat. No. B1252856
M. Wt: 480.3 g/mol
InChI Key: OGTNJANPSONZFG-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea is a member of morpholines.

Scientific Research Applications

DNA-binding Studies and Biological Activities

  • Nitrosubstituted acyl thioureas, closely related to the chemical , have been investigated for their potential anti-cancer properties. Studies using cyclic voltammetry and UV–vis spectroscopy, along with computational studies, have been conducted to understand their interaction with DNA. These compounds also exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Chemical Synthesis and Reactivity

  • Research on similar compounds has focused on their chemical reactivity and synthesis. For example, reactions involving bromo- and trichlorobut-en-1-ones with nucleophilic reagents like morpholine have been studied, demonstrating complex chemical behaviors and the formation of various isomers (Potkin et al., 2007).

Use in Chiral Separation

  • Thiourea derivatives have been employed as chiral derivatizing agents for the resolution of compounds with an amino group. This application is significant in the field of analytical chemistry, particularly in enantiomeric separations of amino acids (Péter et al., 2000).

In Silico and In Vitro Biological Evaluation

  • Various thiourea derivatives have been synthesized and analyzed for their physical and chemical properties using techniques like X-ray diffraction, NMR, and computational methods. Their biological activities, including antioxidant properties and enzyme inhibition, have been evaluated using in-vitro models (Raza et al., 2022).

Chromogenic Sensors for Anion Detection

  • Thiourea derivatives have been developed as chromogenic sensors for detecting anions such as fluoride and acetate. These sensors display selectivity and sensitivity, highlighting the potential of thiourea derivatives in environmental and analytical applications (Cheng et al., 2020).

Synthesis and Structural Analysis

  • The synthesis and structural analysis of thiourea derivatives have been explored, including their potential use in various chemical transformations and reactivity studies (Masaki et al., 1966).

properties

Product Name

1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea

Molecular Formula

C18H18BrN5O4S

Molecular Weight

480.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiourea

InChI

InChI=1S/C18H18BrN5O4S/c19-13-2-4-14(5-3-13)20-18(29)22-21-17(25)12-1-6-15(16(11-12)24(26)27)23-7-9-28-10-8-23/h1-6,11H,7-10H2,(H,21,25)(H2,20,22,29)

InChI Key

OGTNJANPSONZFG-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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